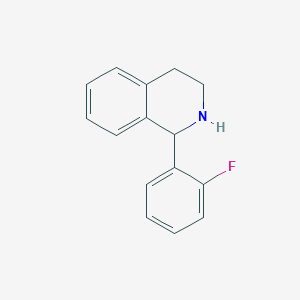

1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLVIBQCSXFNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthetic Pathways of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the principal synthetic pathways to a specific and medicinally relevant analogue, 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. The guide will delve into the mechanistic underpinnings and practical execution of the two cornerstone reactions for its synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. Furthermore, it will explore modern advancements in asymmetric synthesis to obtain enantiomerically pure forms of the target molecule, a critical consideration in contemporary drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents based on the THIQ framework.

Introduction: The Significance of the 1-Aryl-1,2,3,4-tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of an aryl substituent at the C1 position significantly expands the chemical space and biological profile of this heterocyclic system. These 1-aryl-THIQ derivatives have garnered considerable attention in drug discovery, with examples demonstrating antitumor, antiviral, and neuroprotective properties.

The specific focus of this guide, this compound, incorporates a fluorine atom on the C1-phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity. Understanding the efficient and stereocontrolled synthesis of this particular analogue is therefore of high importance for the development of new chemical entities.

This guide will provide a detailed examination of the two primary classical routes to this target molecule, followed by a discussion on achieving stereoselectivity.

The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydroisoquinolines.[1][2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring system.[1]

Mechanism of the Pictet-Spengler Reaction

The reaction proceeds through the initial formation of a Schiff base from the condensation of the β-phenylethylamine and the aldehyde (in this case, 2-fluorobenzaldehyde). Protonation of the Schiff base generates a highly electrophilic iminium ion. This is the driving force for the subsequent intramolecular cyclization, where the electron-rich aromatic ring of the phenylethylamine moiety acts as the nucleophile, attacking the iminium carbon.[3] The final step is the rearomatization of the newly formed ring system through the loss of a proton to yield the this compound.

Caption: Pictet-Spengler Reaction Mechanism.

Experimental Considerations and Protocol

The success of the Pictet-Spengler reaction is highly dependent on the reaction conditions, particularly the choice of acid catalyst and solvent. While traditionally carried out with strong protic acids like hydrochloric acid or sulfuric acid at elevated temperatures, milder conditions have been developed.[1] For substrates with electron-withdrawing groups on the aldehyde, such as the 2-fluoro substituent, stronger acidic conditions may be necessary to promote the formation of the iminium ion and the subsequent cyclization. Superacid-catalyzed Pictet-Spengler reactions have been shown to be effective for less activated imines.[4]

Table 1: Comparison of Reaction Conditions for the Pictet-Spengler Synthesis

| Catalyst System | Solvent | Temperature | Typical Yields | Reference |

| HCl | Ethanol | Reflux | Moderate to Good | [5] |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature to Reflux | Good | [6] |

| Polyphosphoric Acid (PPA) | Neat | 100-140 °C | Moderate to Good | [7] |

| Superacids (e.g., TfOH) | Dichloromethane (DCM) | 0 °C to Room Temperature | Moderate to High | [4] |

Detailed Experimental Protocol (General Procedure):

-

Schiff Base Formation (Optional but Recommended): To a solution of phenylethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol, add 2-fluorobenzaldehyde (1.0-1.2 eq). The mixture is stirred at room temperature or with gentle heating for 1-4 hours. The formation of the Schiff base can often be monitored by the disappearance of the starting materials via TLC. The solvent is then removed under reduced pressure.

-

Cyclization: The crude Schiff base is dissolved in an appropriate solvent (e.g., dichloromethane, acetonitrile, or neat acid). The chosen acid catalyst (e.g., trifluoroacetic acid, polyphosphoric acid, or a superacid) is added, and the reaction mixture is stirred at the desired temperature (ranging from 0 °C to reflux) for several hours to 24 hours.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

The Bischler-Napieralski Reaction: An Alternative Pathway

The Bischler-Napieralski reaction provides an alternative and robust method for the synthesis of 1-aryl-3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1-aryl-1,2,3,4-tetrahydroisoquinolines.[8][9] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8]

Mechanism of the Bischler-Napieralski Reaction

The reaction commences with the activation of the amide carbonyl group by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10] This activation facilitates an intramolecular electrophilic attack by the electron-rich aromatic ring onto the activated carbonyl carbon. The subsequent loss of water and rearomatization leads to the formation of a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced in a separate step to yield the final tetrahydroisoquinoline product.

Caption: Bischler-Napieralski Reaction and Reduction.

Experimental Considerations and Protocol

The choice of the dehydrating agent and reaction conditions is crucial for the success of the Bischler-Napieralski reaction.[10] For substrates with electron-withdrawing groups on the acyl moiety, harsher conditions may be required.

Table 2: Common Reagents for Bischler-Napieralski Cyclization and Subsequent Reduction

| Cyclization Reagent | Solvent | Temperature | Reduction Reagent | Typical Yields (Overall) | Reference |

| POCl₃ | Acetonitrile or Toluene | Reflux | NaBH₄ | Good | [7] |

| P₂O₅ | Toluene or Xylene | Reflux | NaBH₄ | Moderate to Good | [8] |

| Polyphosphoric Acid (PPA) | Neat | 120-160 °C | NaBH₄ | Moderate | [7] |

| Triflic Anhydride (Tf₂O) | Dichloromethane | 0 °C to Room Temperature | NaBH₄ | Good to Excellent | [10] |

Detailed Experimental Protocol:

-

Step 1: Amide Formation:

-

To a solution of phenylethylamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent like dichloromethane, add 2-fluorobenzoyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Wash the reaction mixture with water, 1N HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-(2-phenylethyl)-2-fluorobenzamide, which can often be used in the next step without further purification.

-

-

Step 2: Bischler-Napieralski Cyclization:

-

Dissolve the amide from the previous step in a suitable solvent (e.g., acetonitrile).

-

Add the dehydrating agent (e.g., POCl₃, 2-3 eq) and heat the mixture to reflux for several hours.

-

Cool the reaction mixture and carefully quench by pouring it onto ice. Basify with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent.

-

Dry the organic extracts and concentrate to obtain the crude 1-(2-Fluorophenyl)-3,4-dihydroisoquinoline.

-

-

Step 3: Reduction to Tetrahydroisoquinoline:

-

Dissolve the crude dihydroisoquinoline in a protic solvent like methanol or ethanol.

-

Add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise at 0 °C.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts and concentrate. Purify the crude product by column chromatography to yield the final this compound.

-

Asymmetric Synthesis: Accessing Enantiomerically Pure this compound

For applications in drug development, the synthesis of enantiomerically pure compounds is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Several strategies have been developed for the asymmetric synthesis of 1-aryl-tetrahydroisoquinolines.

Chiral Auxiliary-Mediated Synthesis

One common approach involves the use of a chiral auxiliary attached to the nitrogen of the phenylethylamine starting material. This auxiliary directs the stereochemical outcome of the cyclization reaction. After the formation of the tetrahydroisoquinoline ring, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis

More modern and efficient approaches utilize chiral catalysts to control the stereoselectivity of the key bond-forming step.

-

Asymmetric Pictet-Spengler Reaction: Chiral Brønsted acids, such as thiourea-based catalysts or phosphoric acids, have been successfully employed to catalyze the enantioselective Pictet-Spengler reaction. These catalysts protonate the imine in a chiral environment, leading to a facial-selective intramolecular cyclization.

-

Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of the 3,4-dihydroisoquinoline intermediate obtained from the Bischler-Napieralski reaction. Chiral transition metal catalysts, often based on rhodium or ruthenium complexes with chiral phosphine ligands, can effect the highly enantioselective reduction of the C=N double bond.

Caption: Asymmetric Hydrogenation of Dihydroisoquinoline.

Conclusion

The synthesis of this compound can be effectively achieved through two primary and complementary routes: the Pictet-Spengler and the Bischler-Napieralski reactions. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific substitution patterns of the reactants. For the synthesis of enantiomerically pure material, which is crucial for pharmaceutical applications, asymmetric catalytic methods, particularly the asymmetric hydrogenation of the dihydroisoquinoline intermediate, offer a highly efficient and atom-economical approach. This guide provides the foundational knowledge and practical considerations necessary for the successful synthesis of this important medicinal chemistry scaffold.

References

-

Zheng, C.-H., Chen, J., Liu, J., Zhou, X.-T., Liu, N., Shi, D., Huang, J.-J., Lv, J.-G., Zhu, J., & Zhou, Y.-J. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(5), 375–385. [Link]

- Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.

-

Cannon, J. G., Hascicek, C., & Long, J. P. (1993). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 36(10), 1349–1355. [Link]

-

Li, X., Wang, Y., Zhang, Y., Wang, Y., & Ma, C. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12, 1369649. [Link]

-

Costantino, G., & D'Auria, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 844. [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 26, 2026, from [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086–13105. [Link]

-

Syromyatnikov, M. Y., Goryaeva, M. V., Shtro, A. A., Zarubaev, V. V., & Ozerov, A. A. (2023). A Stereospecific Synthesis and In Vitro Anti-Influenza H1N1 Properties of Lithocholic Acid-Based Spiro-1,2,4-trioxolane. Molecules, 28(22), 7609. [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved January 26, 2026, from [Link]

-

Czarnocki, Z., & Matuszewska, I. (1998). The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines: An undergraduate organic laboratory experiment and class project. Journal of Chemical Education, 75(11), 1466. [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13086-13105. [Link]

-

MDPI. (n.d.). Special Issue : Asymmetric Synthesis and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Video]. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved January 26, 2026, from [Link]

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 26, 2026, from [Link]

-

Boyarinov, D. A., Chalykh, B. A., Kutyashev, I. B., Kharlamova, A. D., Koshchei, I. A., Ikonnikov, N. S., Vasylyev, M. V., & Kochetkov, K. A. (2023). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Pharmaceuticals, 16(10), 1435. [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (n.d.). Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Retrieved January 26, 2026, from [Link]

-

Estevez, J. C., Villa, M. J., & Alvarez, R. (2000). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of Organic Chemistry, 65(25), 8610–8618. [Link]

-

ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved January 26, 2026, from [Link]

- Patsnap. (n.d.). (S)1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis method.

-

Kimura, M., Masuda, T., Yamada, K., Mitani, M., Kubota, N., Kawakatsu, N., Kishii, K., Inazu, M., Kiuchi, Y., Oguchi, K., & Namiki, T. (2004). Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. Bioorganic & Medicinal Chemistry, 12(10), 2635–2649. [Link]

-

YouTube. (2022, February 5). Bischler-Napieralski Reaction. [Video]. [Link]

-

chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved January 26, 2026, from [Link]

-

MDPI. (n.d.). Special Issue : Asymmetric Synthesis and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

-

Wang, Y., Li, X., Zhang, Y., & Ma, C. (2024). Asymmetric Synthesis of Chiral 1,2-Bis(Boronic) Esters Featuring Acyclic, Non-Adjacent 1,3-Stereocenters. Angewandte Chemie International Edition, 63(5), e202315759. [Link]

Sources

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler_reaction [chemeurope.com]

- 3. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Bischler-Napieralski Reaction [organic-chemistry.org]

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" physical and chemical properties

An In-Depth Technical Guide to 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of numerous natural products, particularly isoquinoline alkaloids, and serves as a privileged structure in medicinal chemistry.[1][2][3] Its rigid framework and the presence of a basic nitrogen atom make it an ideal template for designing molecules that interact with a wide array of biological targets. THIQ derivatives have demonstrated a vast spectrum of pharmacological activities, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease.[1][3][4][5]

The introduction of an aryl substituent at the C1 position significantly influences the molecule's stereochemistry and biological profile, giving rise to a class of compounds with notable therapeutic potential.[6] These 1-aryl-THIQs have been explored as antimalarial agents and inhibitors of tubulin polymerization for cancer therapy.[7][8] This guide provides a detailed technical overview of a specific analogue, this compound, focusing on its synthesis, core physical and chemical properties, and the scientific rationale behind its characterization for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The foundational properties of a compound are critical for its handling, formulation, and interpretation of biological data. While experimental data for this compound is not extensively published, its properties can be reliably inferred from the parent THIQ structure and closely related analogues.

| Property | Value / Description | Source |

| Molecular Formula | C₁₅H₁₄FN | - |

| Molecular Weight | 227.28 g/mol | - |

| Appearance | Expected to be a white to off-white or pale yellow solid/crystal. | Inferred from |

| Melting Point | Estimated > 80 °C. The related (R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline melts at 80-84 °C. | |

| Boiling Point | > 230 °C (at 760 mmHg). The parent THIQ boils at 232-233 °C.[9] | [9] |

| Density | ~1.064 g/mL at 25 °C (for the parent THIQ). | [9] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from[9] |

| pKa | Estimated ~9.66 (Predicted for the parent THIQ). The secondary amine imparts basic properties. | [9] |

Synthetic Pathways: A Mechanistic Approach

The synthesis of 1-aryl-tetrahydroisoquinolines is primarily achieved through two classical and robust methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between them often depends on the availability of starting materials and the desired substitution patterns.

The Pictet-Spengler Reaction

This is a powerful acid-catalyzed reaction that constructs the tetrahydroisoquinoline core in a single, efficient step.[10][11] The mechanism involves the condensation of a β-arylethylamine (phenethylamine) with an aldehyde (2-fluorobenzaldehyde) to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the final cyclized product.[12] The reaction is particularly effective when the aromatic ring of the phenethylamine is activated by electron-donating groups.[12][13]

Caption: Pictet-Spengler reaction workflow.

Experimental Protocol (Pictet-Spengler Synthesis):

-

Schiff Base Formation: To a solution of phenethylamine (1.0 eq) in a suitable solvent (e.g., toluene or methanol), add 2-fluorobenzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cyclization: The reaction mixture is then treated with a strong acid catalyst. Trifluoroacetic acid (TFA) or a superacid system can be effective, particularly for less activated phenethylamines.[13] The mixture is heated to reflux (typically 80-110 °C) and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.

The Bischler-Napieralski Reaction

This two-step sequence provides an alternative and highly versatile route. It begins with the acylation of phenethylamine with 2-fluorobenzoyl chloride to form an amide. This amide is then subjected to cyclodehydration using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to form a 3,4-dihydroisoquinoline intermediate.[14][15] The final step is the reduction of the imine bond of this intermediate to yield the desired tetrahydroisoquinoline.[14]

Caption: Bischler-Napieralski reaction workflow.

Experimental Protocol (Bischler-Napieralski/Reduction):

-

Amide Formation: Phenethylamine (1.0 eq) is dissolved in a non-protic solvent like dichloromethane (DCM) with a base (e.g., triethylamine, 1.2 eq). The solution is cooled in an ice bath, and 2-fluorobenzoyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Cyclization: The crude amide is dissolved in a high-boiling solvent (e.g., acetonitrile or toluene), and a dehydrating agent such as POCl₃ (2.0-3.0 eq) is added. The mixture is heated to reflux for several hours.

-

Reduction: After cooling, the reaction mixture is carefully quenched with ice and basified with an aqueous solution of NaOH or NH₄OH. The product is extracted with an organic solvent. The crude dihydroisoquinoline intermediate is then dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C.

-

Purification: The reaction is stirred until the reduction is complete. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried, concentrated, and the final product is purified by column chromatography.

Spectroscopic Characterization Profile

Confirmation of the molecular structure is unequivocally achieved through a combination of spectroscopic techniques. The following table outlines the expected spectral data for this compound.

| Technique | Expected Features |

| ¹H NMR | ~7.0-7.4 ppm: Multiplets corresponding to the 8 aromatic protons (4 on the THIQ ring, 4 on the fluorophenyl ring).~5.0-5.2 ppm: A singlet or doublet for the benzylic proton at C1.~2.7-3.3 ppm: Multiplets for the 4 protons of the two methylene groups (C3 and C4) of the tetrahydroisoquinoline ring.~2.0 ppm: A broad singlet for the N-H proton. |

| ¹³C NMR | ~115-160 ppm: Signals for the aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant.~60-65 ppm: Signal for the C1 carbon.~40-50 ppm: Signal for the C3 carbon.~25-30 ppm: Signal for the C4 carbon. |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 227.Key Fragments: Loss of the fluorophenyl group (m/z = 132), and fragments characteristic of the tetrahydroisoquinoline core.[16][17] |

| Infrared (IR) | ~3300-3400 cm⁻¹: N-H stretching vibration (secondary amine).~3000-3100 cm⁻¹: Aromatic C-H stretching.~2800-3000 cm⁻¹: Aliphatic C-H stretching.~1600, 1450-1500 cm⁻¹: Aromatic C=C ring stretching.~1100-1250 cm⁻¹: Strong C-F stretching. |

Chemical Reactivity and Derivatization

The this compound scaffold possesses several reactive sites that allow for further chemical modification, which is essential for structure-activity relationship (SAR) studies.

Caption: Key reactions of the THIQ scaffold.

-

Reactions at the Nitrogen Atom: The secondary amine at the N2 position is nucleophilic and readily undergoes N-alkylation with alkyl halides or N-acylation with acyl chlorides and anhydrides. These modifications are critical for modulating the compound's polarity, basicity, and pharmacological activity.

-

Oxidation: The tetrahydroisoquinoline ring can be oxidized to the corresponding 3,4-dihydroisoquinoline or the fully aromatic isoquinoline using various oxidizing agents.[13] This transformation can be relevant in both synthetic derivatization and metabolic studies.

-

Electrophilic Aromatic Substitution: The benzene portion of the tetrahydroisoquinoline ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of diverse functional groups to probe specific interactions with biological targets.

Conclusion and Future Outlook

This compound represents a synthetically accessible and highly versatile chemical scaffold. Its physical and chemical properties are well-defined by its constituent functional groups, making it an excellent candidate for further development in medicinal chemistry. The established synthetic routes, primarily the Pictet-Spengler and Bischler-Napieralski reactions, provide reliable and scalable access to this core structure. The potential for derivatization at multiple sites offers a rich landscape for the generation of compound libraries aimed at discovering novel therapeutics. Given the broad and potent biological activities of the 1-aryl-THIQ class, this specific fluorinated analogue stands as a promising starting point for research programs targeting a range of diseases, from infectious agents to cancer and neurological disorders.

References

-

Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones - ACS Publications. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Synthesis of tetrahydroisoquinolines - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 26, 2026, from [Link]

-

1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Brzezińska, E. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25–29. Retrieved January 26, 2026, from [Link]

-

Synthesis of 1-aryltetrahydroisoquinoline alkaloids and their analogs. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Asif, M. M. A. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Advances, 13(17), 11487-11506. [Link]

-

Isoquinoline, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Retrieved January 26, 2026, from [Link]

- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. (n.d.). Google Patents.

-

1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]

-

A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. (2002). The Journal of Organic Chemistry. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Quinoline, 1,2,3,4-tetrahydro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM. (2018). Thieme Chemistry. Retrieved January 26, 2026, from [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved January 26, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 26, 2026, from [Link]

-

Organocatalytic Enantioselective Pictet–Spengler Approach to Biologically Relevant 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline Alkaloids. (2015). The Journal of Organic Chemistry. ACS Publications. Retrieved January 26, 2026, from [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (2020). MDPI. Retrieved January 26, 2026, from [Link]

-

Wang, Y., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Pictet-Spengler Isoquinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 10. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 14. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01413D [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 1H NMR [m.chemicalbook.com]

- 17. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of modern drug development and medicinal chemistry, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of paramount importance.[1][2][3] THIQ derivatives are known to exhibit a wide range of biological activities, making them privileged structures in the design of novel therapeutics.[1][2][3] The specific analog, this compound, introduces a fluorinated phenyl group at the C1 position, a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for advancing any compound through the development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this compound. The principles and expected data herein serve as a foundational reference for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of this important class of molecules.

Molecular Architecture and Key Features

To interpret spectroscopic data, one must first understand the molecule's structure. This compound possesses a defined architecture comprising a saturated heterocyclic ring fused to a benzene ring, with a fluorinated aromatic substituent at the chiral C1 position.

Caption: Molecular structure of this compound with atom numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry is indispensable for determining the molecular weight and obtaining foundational structural information through fragmentation analysis.

Expertise & Causality:

For a molecule like this, both soft ionization techniques (e.g., Electrospray Ionization, ESI) and hard ionization techniques (Electron Ionization, EI) provide complementary information. ESI is chosen for its ability to deliver an accurate mass of the protonated molecular ion ([M+H]⁺) with minimal fragmentation, which is critical for confirming the molecular formula. Conversely, EI is selected to induce predictable fragmentation, offering a "fingerprint" that validates the core structure. The most probable fragmentation pathway involves the cleavage of the C1-C1' bond, which is benzylic and thus energetically favored, leading to a highly stabilized iminium cation.

Predicted Mass Spectrum Data

| m/z (relative abundance) | Ion/Fragment | Interpretation |

| 228.12 | [M+H]⁺ | Protonated Molecular Ion (ESI). Confirms the molecular weight (C₁₅H₁₄FN, Exact Mass: 227.11). |

| 227.11 | [M]⁺˙ | Molecular Ion (EI). The parent molecule minus one electron. |

| 132.08 | [C₉H₁₀N]⁺ | Base Peak (EI). Result of benzylic cleavage and loss of the fluorophenyl radical (•C₆H₄F). This highly stable iminium ion is characteristic of 1-substituted THIQs. |

| 95.03 | [C₆H₄F]⁺ | Fluorophenyl Cation. Indicates the presence of the 2-fluorophenyl substituent. |

| 77.04 | [C₆H₅]⁺ | Loss of fluorine from the [C₆H₄F]⁺ fragment. |

digraph "MS_Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];// Nodes Parent [label="1-(2-Fluorophenyl)-THIQ\n[M]⁺˙\nm/z = 227", fillcolor="#FBBC05", fontcolor="#202124"]; Fragment1 [label="Benzylic Cleavage\n(- •C₆H₄F)", color="#EA4335", style=solid, shape=plaintext, fontcolor="#EA4335"]; Iminium [label="Tetrahydroisoquinolinium Ion\n[C₉H₁₀N]⁺\nm/z = 132\n(Base Peak)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fluorophenyl [label="Fluorophenyl Radical\n[C₆H₄F]•", shape=plaintext];

// Edges Parent -> Fragment1 [style=dashed, arrowhead=none]; Fragment1 -> Iminium; Fragment1 -> Fluorophenyl; }

Caption: Primary fragmentation pathway of this compound in EI-MS.

Protocol: GC-MS Analysis

This protocol ensures the separation of the analyte from non-volatile impurities and provides a clean mass spectrum.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard non-polar column (e.g., HP-5MS).

-

GC Method:

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern with the predicted pathway.

Infrared (IR) Spectroscopy: Functional Group Mapping

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule, thereby confirming its structural integrity.

Expertise & Causality:

The choice of FT-IR (Fourier Transform Infrared) spectroscopy over older dispersive methods is deliberate, offering superior speed, sensitivity, and signal-to-noise ratio. For this molecule, the key diagnostic peaks are the N-H stretch of the secondary amine, the aromatic C-H and C=C stretches, and the strong, characteristic C-F stretch. The absence of strong absorptions in the carbonyl region (1650-1800 cm⁻¹) is a crucial self-validating check, confirming that the THIQ core has not been oxidized.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3350 - 3310 | N-H Stretch | Secondary Amine | Medium to Weak |

| 3100 - 3010 | C-H Stretch | Aromatic (sp²) | Medium |

| 2950 - 2840 | C-H Stretch | Aliphatic (sp³) | Medium to Strong |

| 1600, 1580, 1490, 1450 | C=C Stretch | Aromatic Ring | Medium to Strong, Sharp |

| 1350 - 1250 | C-F Stretch | Aryl-Fluoride | Strong |

| 1250 - 1180 | C-N Stretch | Amine | Medium |

| 760 - 740 | C-H Out-of-Plane Bend | Ortho-disubstituted Benzene | Strong |

Protocol: FT-IR Analysis (Thin Film)

This method is suitable for liquid or low-melting solid samples and avoids interference from solvents or KBr.

-

Sample Preparation: If the sample is a solid, gently melt a small amount between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin, uniform liquid film. If it is already a liquid, place a single drop on one plate and press the second plate on top.

-

Background Scan: Place the clean, empty salt plates in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of the plates and atmospheric CO₂/H₂O.

-

Sample Scan: Place the prepared sample plates into the holder and acquire the sample spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be 4000 to 400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the key absorption bands. Correlate these bands with the functional groups expected for the molecule's structure.

-

Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane or acetone) and store them in a desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.

Expertise & Causality:

A multi-faceted NMR approach is required for full structural assignment. A standard ¹H NMR experiment provides information on the chemical environment, integration, and coupling of protons. However, due to signal overlap in the aromatic and aliphatic regions, a ¹³C NMR spectrum is essential to identify all unique carbon atoms. Furthermore, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed as a self-validating system. COSY confirms proton-proton connectivities (e.g., which H3 proton is coupled to which H4 proton), while HSQC authoritatively links each proton to its directly attached carbon, leaving no ambiguity in the final assignment. The presence of fluorine necessitates observation of both H-F and C-F coupling, which provides definitive proof of the substituent's location.

Caption: A logical workflow for the complete NMR-based structural elucidation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H5, H6, H7, H8 | 7.25 - 7.00 | m | 4H | - |

| H3', H4', H5', H6' | 7.40 - 6.90 | m | 4H | H-H and H-F couplings |

| H1 | 5.20 | s | 1H | - |

| H3 | 3.40 - 3.20 | m | 2H | Diastereotopic protons |

| H4 | 3.00 - 2.80 | m | 2H | Diastereotopic protons |

| NH | 2.10 | br s | 1H | Exchanges with D₂O |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | C-F Coupling |

| C2' (C-F) | 160.5 | ¹JCF ≈ 245 Hz |

| C4a, C8a | 135 - 138 | - |

| C1', C3', C4', C5', C6' | 115 - 132 | ²JCF, ³JCF, ⁴JCF |

| C5, C6, C7, C8 | 126 - 129 | - |

| C1 | 60.5 | - |

| C3 | 47.0 | - |

| C4 | 29.5 | - |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (e.g., -1 to 10 ppm). Set the relaxation delay (d1) to at least 1 second and acquire a sufficient number of scans (e.g., 16) for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should be set appropriately (e.g., 0 to 200 ppm). A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

2D NMR (Optional but Recommended): Run standard COSY and HSQC experiments using the instrument's pre-defined parameter sets.

-

Data Processing: Fourier transform the raw data (FID). Phase the spectra and perform baseline correction. Integrate the ¹H signals and reference the spectra to TMS. Analyze all spectra to make the final assignments.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular weight and provides key fragmentation data related to the C1-substituent. Infrared spectroscopy offers a rapid verification of the core functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the molecular architecture. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity and purity of their target compound, ensuring the integrity of their subsequent scientific endeavors.

References

-

Verma, R., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: [Link]

-

PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

"1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline" mechanism of action theories

An In-Depth Technical Guide to the Mechanistic Theories of 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] This guide focuses on a specific derivative, this compound, a compound of significant interest for its potential neuropharmacological activity. While direct, comprehensive studies on this specific molecule are emerging, a robust body of literature on its close structural analogues allows for the formulation of well-grounded mechanistic theories. This whitepaper will synthesize the existing evidence to propose the most probable mechanisms of action, focusing on its potential interactions with dopaminergic and serotonergic pathways. Furthermore, we will explore an alternative hypothesis of tubulin polymerization inhibition. Detailed experimental protocols and workflows are provided to serve as a practical guide for researchers seeking to validate these theories and characterize the compound's pharmacological profile.

Introduction: The Prominence of the 1-Phenyl-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring motif in a vast array of natural alkaloids and synthetic pharmaceuticals, prized for its rigid structure which allows for precise orientation of substituent groups.[3][4] When substituted at the 1-position with a phenyl group, the resulting scaffold serves as a versatile template for targeting central nervous system (CNS) receptors. The introduction of a 2-fluorophenyl group is a strategic chemical modification intended to modulate the molecule's electronic properties, membrane permeability, and binding affinity to its biological targets. This guide will dissect the most compelling mechanistic hypotheses for this compound based on extensive structure-activity relationship (SAR) studies of its chemical cousins.

Core Mechanistic Theory 1: Dopamine Receptor Antagonism

The structural similarity of 1-phenyl-THIQ derivatives to known dopamine receptor ligands strongly suggests that the dopaminergic system is a primary target. Research into this class of compounds has revealed significant affinity for both D1-like and D2-like dopamine receptors.[5]

Scientific Grounding: Evidence from Structural Analogues

A key study synthesized a series of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as analogues of the potent D1 dopamine receptor antagonist, SCH23390.[5] These compounds demonstrated a clear ability to compete with radiolabeled ligands for both D1 and D2 receptor binding sites in rat striatum homogenates. Crucially, their binding affinity was highly correlated with their functional capacity to antagonize dopamine-stimulated adenylate cyclase, the canonical signaling pathway for D1 receptors.[5] The N-methylated tertiary amine derivatives were consistently more potent than their secondary amine counterparts, highlighting a key SAR feature.[5]

The 2-fluoro substitution on the phenyl ring of the topic compound likely plays a critical role in modulating receptor affinity and selectivity. The electron-withdrawing nature of fluorine can alter the electrostatic interactions within the receptor's binding pocket, potentially favoring interaction with specific amino acid residues in either the D1 or D2 subtype.

Signaling Pathways and Visualization

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) typically couple to Gαs/olf to stimulate adenylyl cyclase (AC) and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors (D2, D3, D4) couple to Gαi/o to inhibit adenylyl cyclase, thereby decreasing cAMP production.[6][7]

Experimental Workflow & Protocol: Radioligand Binding Assay

To validate the dopamine receptor antagonism theory, a competitive radioligand binding assay is the gold standard. This experiment quantifies the affinity of the test compound for the receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Protocol: D2 Receptor Competitive Binding Assay

-

Membrane Preparation: Homogenize rat striatal tissue or cells recombinantly expressing the human D2 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

Assay buffer.

-

This compound at 10-12 different concentrations (e.g., 1 pM to 10 µM).

-

Radioligand (e.g., [3H]Spiperone) at a final concentration near its Kd value (e.g., 0.2 nM).

-

Membrane homogenate (e.g., 50-100 µg protein per well).

-

For non-specific binding (NSB) wells, add a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) instead of the test compound.

-

For total binding wells, add vehicle instead of the test compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly harvest the samples by vacuum filtration through GF/B glass fiber filters, washing 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to separate bound from free radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Analysis: Subtract the NSB counts from all other counts. Plot the specific binding as a percentage of total binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Core Mechanistic Theory 2: Serotonin Receptor Modulation

The structural motif of 1-phenyl-THIQ is also present in compounds targeting serotonin (5-HT) receptors. The 5-HT2A receptor, in particular, is a key target for many psychoactive drugs, and its modulation represents a highly plausible mechanism of action.[8][9]

Scientific Grounding: Evidence from Related Scaffolds

Studies on related 4-phenyl quinoline derivatives have demonstrated their ability to bind to 5-HT1B and 5-HT2B receptors.[8] Functionally, these compounds were shown to inhibit serotonin-induced calcium ion efflux and subsequent ERK activation, consistent with an antagonistic effect at Gq-coupled serotonin receptors.[8] The 5-HT2A receptor, which is Gq-coupled, is known to be involved in a wide range of CNS functions, and its modulation can lead to antipsychotic, antidepressant, and anxiolytic effects.[10] The fluorine atom on the phenyl ring can enhance π-π stacking or create specific hydrogen bond interactions within the 5-HT2A binding pocket, which differs from that of dopamine receptors.

Signaling Pathway and Visualization

The 5-HT2A receptor is a canonical Gq-coupled GPCR. Upon agonist binding, it activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Experimental Workflow & Protocol: Calcium Flux Assay

A functional assay, such as a calcium flux assay, is essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT2A receptor. This is typically performed in a cell line stably expressing the receptor.

Protocol: 5-HT2A Antagonist Mode Calcium Flux Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media and seed them into black-walled, clear-bottom 96-well plates. Allow cells to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Remove cell media, wash with Hank's Balanced Salt Solution (HBSS), and add the loading buffer. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in HBSS. Add these dilutions to the respective wells and incubate for 15-30 minutes.

-

Fluorescence Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader. Establish a baseline fluorescence reading for 10-20 seconds.

-

Agonist Challenge: Add a pre-determined concentration of serotonin (typically the EC80 concentration) to all wells simultaneously using the reader's integrated pipettor.

-

Data Acquisition: Continue to record fluorescence intensity every 1-2 seconds for at least 2-3 minutes to capture the peak calcium response.

-

Analysis: Determine the peak fluorescence response for each well. Plot the response as a percentage of the control (serotonin alone) against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 for antagonism.

Alternative Mechanistic Theory 3: Tubulin Polymerization Inhibition

While neuroreceptor modulation is the most probable mechanism for CNS effects, the THIQ scaffold's versatility extends to other cellular targets. Notably, some 1-phenyl-THIQ derivatives have been identified as inhibitors of tubulin polymerization, a mechanism central to the action of many anticancer agents.[12]

This mechanism involves the compound binding to tubulin, the protein subunit of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division (mitosis), intracellular transport, and cell structure maintenance. Inhibition of this process leads to cell cycle arrest and apoptosis.[12] While this is more relevant in an oncology context, it cannot be entirely dismissed without experimental validation. A simple in vitro tubulin polymerization assay using purified tubulin and measuring changes in light scattering or fluorescence would be sufficient to confirm or refute this hypothesis.

Data Summary and Comparative Analysis

To provide context for future experiments, the following table summarizes reported binding affinities for representative 1-phenyl-THIQ analogues and related compounds at key neuroreceptors.

| Compound Class | Specific Analogue | Target | Affinity (Ki or IC50) | Reference |

| 1-Phenyl-THIQ | N-Methyl-1-phenyl-THIQ (S-enantiomer) | Dopamine D1 | 130 nM (Ki) | [5] |

| 1-Phenyl-THIQ | N-Methyl-1-phenyl-THIQ (S-enantiomer) | Dopamine D2 | > 10,000 nM (Ki) | [5] |

| 4-Phenylquinoline | Ethylpiperazine derivative (H3a) | Serotonin (inferred) | Antiproliferative IC50 ~5 µM | [8] |

| Tetrahydroisoquinoline | Diclofensine | Dopamine Transporter | 0.74 nM (IC50) | [3] |

| Tetrahydroisoquinoline | Diclofensine | Serotonin Transporter | 3.7 nM (IC50) | [3] |

Note: This table is illustrative and compiles data from different assays and compound series to highlight the potential affinity range for the 1-phenyl-THIQ scaffold.

Conclusion and Future Directions

The available evidence strongly suggests that This compound most likely exerts its biological effects through the modulation of dopamine and/or serotonin receptors. The primary hypotheses are antagonism at D1/D2 dopamine receptors and modulation of 5-HT2A serotonin receptors . The 2-fluoro substitution is a key feature that will fine-tune the compound's affinity and selectivity profile compared to its non-fluorinated analogues.

A definitive characterization requires a systematic experimental approach. The following staged plan is recommended:

-

Primary Screening: Perform radioligand binding assays against a panel of CNS targets, including dopamine (D1-D5), serotonin (especially 5-HT1A, 5-HT2A, 5-HT2C), and norepinephrine receptors and transporters to establish a broad affinity profile.

-

Functional Validation: For high-affinity targets identified in the primary screen, conduct functional assays (e.g., cAMP assays for D1/D2, calcium flux or IP1 accumulation assays for 5-HT2A) to determine the compound's functional activity (agonist, antagonist, inverse agonist).

-

Ancillary/Safety Screening: Test for off-target activities, such as tubulin polymerization inhibition, especially if cytotoxicity is observed in cell-based assays.

By following this logical progression, researchers can elucidate the precise mechanism of action for this compound, paving the way for its potential development as a novel therapeutic agent.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12269–12307. [Link][1][13]

-

ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. [Link][2]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1). [Link][3]

-

Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(2). [Link][4]

-

Wang, L., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(11), 886-895. [Link][12]

-

Dykstra, D., et al. (1993). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 36(10), 1343-1351. [Link][5]

-

Bhat, G. A., et al. (2017). 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity. European Journal of Medicinal Chemistry, 135, 123-134. [Link][8]

-

ResearchGate. (1995). Enantiospecific Synthesis and Pharmacological Evaluation of a Series of Super-Potent, Conformationally Restricted 5-HT 2A/2C Receptor Agonists. [Link][11]

-

Kalinowska-Tłuścik, J., et al. (2018). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 26(4), 841-853. [Link][9]

-

MDPI. (2020). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. [Link][6]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology, 12, 708621. [Link][7]

-

Chen, L., et al. (2012). Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. Bioorganic & Medicinal Chemistry, 20(1), 359-366. [Link][14]

-

Roth, B. L. (2011). 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation. Neuropsychopharmacology, 36(1), 339–340. [Link][10]

-

Gobec, S., et al. (2020). N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors. ChemMedChem, 15(24), 2418-2426. [Link][15]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole [mdpi.com]

- 7. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

- 8. 4-Phenyl quinoline derivatives as potential serotonin receptor ligands with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 14. Design, synthesis and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Phenyl-1,2,3,4-tetrahydroisoquinoline: An Alternative Scaffold for the Design of 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1-Aryl-Tetrahydroisoquinoline Scaffold: A Privileged Motif in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-aryl-tetrahydroisoquinoline (THIQ) core is a prominent structural motif found in a multitude of natural products and synthetic compounds that exhibit significant activity within the central nervous system (CNS). This guide provides a comprehensive technical overview of 1-aryl-THIQ derivatives, intended to serve as a resource for researchers and drug development professionals. We will delve into the synthetic strategies for assembling this key scaffold, with a particular focus on the versatile Pictet-Spengler reaction. Furthermore, this guide will explore the diverse pharmacological profiles of these compounds, including their interactions with key CNS targets such as dopamine and serotonin receptors, and their roles as monoamine reuptake inhibitors. The therapeutic potential of 1-aryl-THIQ derivatives in neurodegenerative conditions, including Parkinson's and Alzheimer's diseases, will be examined through an analysis of their mechanisms of action and structure-activity relationships. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the exploration and development of this important class of neuroactive compounds.

Introduction: The Significance of the 1-Aryl-Tetrahydroisoquinoline Scaffold in CNS Research

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a recurring structural element in numerous alkaloids isolated from both plant and mammalian sources. The presence of an aryl substituent at the C-1 position significantly influences the molecule's conformational flexibility and its ability to interact with biological targets, making 1-aryl-THIQ derivatives a particularly attractive scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including antitumor, anti-HIV, and antimicrobial properties.[1] However, it is their profound impact on the central nervous system that has garnered the most significant attention from the scientific community.

The structural resemblance of certain THIQ derivatives to endogenous neurochemicals and known neurotoxins has spurred extensive research into their roles in both normal brain function and the pathology of neurological disorders.[2] For instance, some endogenous THIQs are considered to have neuroprotective effects, while others have been implicated as potential contributors to the pathology of Parkinson's disease.[2][3] The versatility of the 1-aryl-THIQ scaffold allows for the fine-tuning of its pharmacological properties through chemical modification, enabling the development of potent and selective ligands for various CNS receptors. This guide will provide a detailed exploration of the synthesis, pharmacology, and therapeutic potential of this important class of compounds.

Synthetic Strategies: Assembling the 1-Aryl-Tetrahydroisoquinoline Core

The construction of the 1-aryl-tetrahydroisoquinoline scaffold is most commonly achieved through the Pictet-Spengler reaction . This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] The reaction proceeds through the formation of a Schiff base or an iminium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[6]

The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of 1-aryl-THIQ derivatives by varying the starting β-arylethylamine and the aromatic aldehyde. The reaction conditions can be tailored to influence the yield and stereoselectivity of the product. While classical conditions often involve strong acids and high temperatures, milder and more efficient methods have been developed, including the use of superacids or chemoenzymatic one-pot processes.[6][7]

Below is a diagram illustrating the general mechanism of the Pictet-Spengler reaction for the synthesis of 1-aryl-tetrahydroisoquinolines.

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental Protocol: A Representative Pictet-Spengler Synthesis of a 1-Aryl-Tetrahydroisoquinoline Derivative

This protocol provides a general procedure for the synthesis of a 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative.[4]

Materials:

-

3,4-Dimethoxyphenylethylamine

-

Substituted Benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,4-dimethoxyphenylethylamine (1 equivalent) and the substituted benzaldehyde (1.1 equivalents) in dichloromethane.

-

Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (2-3 equivalents).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-aryl-tetrahydroisoquinoline derivative.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key CNS Targets and Mechanisms of Action

1-Aryl-tetrahydroisoquinoline derivatives exert their effects on the CNS by interacting with a variety of molecular targets, primarily neurotransmitter receptors and transporters. Their diverse pharmacological profiles make them valuable tools for studying CNS function and as starting points for the development of novel therapeutics.

Dopamine Receptor Ligands

Dopamine receptors are G-protein coupled receptors (GPCRs) that play a crucial role in motor control, motivation, reward, and cognition. They are primary targets for drugs used to treat a range of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. 1-Aryl-THIQ derivatives have been extensively investigated as dopamine receptor ligands.[8][9]

The affinity and selectivity of these compounds for different dopamine receptor subtypes (D1-like and D2-like) are highly dependent on the substitution pattern on both the aryl ring at C-1 and the tetrahydroisoquinoline core. For example, a 1-aryl-6,7-dihydroxy tetrahydroisoquinoline derivative has shown significant affinity for the D2 receptor, with a Ki value of 31 nM.[8]

Caption: Dopamine receptor signaling pathways modulated by 1-aryl-THIQs.

Serotonin Receptor Ligands

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major class of GPCRs in the CNS that are implicated in a wide range of physiological and pathological processes, including mood, anxiety, and psychosis. Several 1-aryl-THIQ derivatives have been identified as potent ligands for various serotonin receptor subtypes, particularly the 5-HT2A receptor.[10][11] The interaction of these compounds with serotonin receptors contributes to their potential as antipsychotic and antidepressant agents.

The 5-HT2A receptor, upon activation, couples to Gq/G11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium.[10]

Monoamine Reuptake Inhibitors

In addition to direct receptor interactions, some 1-aryl-THIQ derivatives function as inhibitors of monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By blocking these transporters, these compounds can increase the synaptic concentrations of these neurotransmitters, a mechanism of action shared by many antidepressant medications. For instance, diclofensine is a potent monoamine reuptake inhibitor with IC50 values of 0.74, 2.3, and 3.7 nM for the dopamine, noradrenaline, and serotonin transporters, respectively.[2]

Therapeutic Potential in Neurodegenerative Diseases

The multifaceted pharmacological profiles of 1-aryl-tetrahydroisoquinoline derivatives make them promising candidates for the development of therapies for complex neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

Parkinson's Disease

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The structural similarity of some THIQ derivatives to the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has led to investigations into their potential role in the etiology of the disease.[3] Conversely, other THIQ derivatives have shown neuroprotective properties. For example, some 6,7-dihydroxylated THIQs can inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, which could potentially modulate dopamine levels.[9] Furthermore, 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been shown to inhibit dopamine uptake and complex I of the mitochondrial respiratory chain, both of which are implicated in Parkinson's disease pathology.[12]

Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. 1-Aryl-THIQ derivatives have emerged as potential therapeutic agents for Alzheimer's disease through multiple mechanisms.[13] Some derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, which is crucial for memory and cognition.[13] Additionally, certain THIQ compounds have been shown to modulate signaling pathways involved in neuroinflammation and synaptic plasticity, which are dysregulated in Alzheimer's disease.[14][15]

Structure-Activity Relationship (SAR) Studies

The systematic modification of the 1-aryl-tetrahydroisoquinoline scaffold has allowed for the elucidation of key structural features that govern its affinity and selectivity for various CNS targets. These structure-activity relationship (SAR) studies are crucial for the rational design of more potent and specific drug candidates.

| Compound ID | R1 (on Aryl Ring) | R2 (on THIQ) | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |

| 1a | H | H | >1000 | 250 | [11] |

| 1b | 4-Cl | H | 520 | 85 | [11] |

| 1c | 4-F | H | 780 | 120 | [11] |

| 4c | 4-SMe | 6,7-diOH | 31 | - | [8] |

| 3j | - | N-butyrophenone | >1000 | 15 | [11] |

Table 1: Representative Structure-Activity Relationship Data for 1-Aryl-Tetrahydroisoquinoline Derivatives.

The data in Table 1 highlights several important SAR trends. For instance, the introduction of a halogen at the 4-position of the C-1 aryl ring generally enhances affinity for both dopamine D2 and serotonin 5-HT2A receptors compared to the unsubstituted analog. Furthermore, the presence of a thiomethyl group at the same position, combined with hydroxyl groups on the THIQ core, leads to a significant increase in D2 receptor affinity.[8] Modifications at the nitrogen of the THIQ ring, such as the introduction of a butyrophenone moiety, can dramatically shift the selectivity profile towards serotonin receptors.[11]

Experimental Protocols for Biological Evaluation